molecular formula C21H24N4O3S B4366774 1-(METHYLSULFONYL)-N~4~-[1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-4-YL]-4-PIPERIDINECARBOXAMIDE

1-(METHYLSULFONYL)-N~4~-[1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-4-YL]-4-PIPERIDINECARBOXAMIDE

Cat. No.: B4366774
M. Wt: 412.5 g/mol
InChI Key: CCUZBYNXPPJLEO-UHFFFAOYSA-N
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Description

1-(METHYLSULFONYL)-N~4~-[1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-4-YL]-4-PIPERIDINECARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a naphthylmethyl group, a pyrazolyl group, and a piperidinecarboxamide moiety, making it a versatile molecule for various applications.

Preparation Methods

The synthesis of 1-(METHYLSULFONYL)-N~4~-[1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-4-YL]-4-PIPERIDINECARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the pyrazole ring, followed by the introduction of the naphthylmethyl group and the piperidinecarboxamide moiety. Reaction conditions such as temperature, solvents, and catalysts are carefully optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency .

Chemical Reactions Analysis

1-(METHYLSULFONYL)-N~4~-[1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-4-YL]-4-PIPERIDINECARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-(METHYLSULFONYL)-N~4~-[1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-4-YL]-4-PIPERIDINECARBOXAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(METHYLSULFONYL)-N~4~-[1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-4-YL]-4-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

1-(METHYLSULFONYL)-N~4~-[1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-4-YL]-4-PIPERIDINECARBOXAMIDE can be compared with similar compounds such as:

    1-(methylsulfonyl)-1H-pyrrole: This compound shares the methylsulfonyl group but has a different core structure.

    (Naphthalen-1-ylmethyl)triphenylphosphonium chloride: This compound contains the naphthylmethyl group but differs in its overall structure and properties.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

1-methylsulfonyl-N-[1-(naphthalen-1-ylmethyl)pyrazol-4-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3S/c1-29(27,28)25-11-9-17(10-12-25)21(26)23-19-13-22-24(15-19)14-18-7-4-6-16-5-2-3-8-20(16)18/h2-8,13,15,17H,9-12,14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCUZBYNXPPJLEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CN(N=C2)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(METHYLSULFONYL)-N~4~-[1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-4-YL]-4-PIPERIDINECARBOXAMIDE

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